An inorganic pyrophosphate which affects calcium metabolism in mammals. Abnormalities in its metabolism occur in some human diseases, notably HYPOPHOSPHATASIA and pseudogout (CHONDROCALCINOSIS).
Calcium pyrophosphate
CAS No.: 7790-76-3
Cat. No.: VC20881467
Molecular Formula: CaH4O7P2
Molecular Weight: 218.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7790-76-3 |
---|---|
Molecular Formula | CaH4O7P2 |
Molecular Weight | 218.05 g/mol |
IUPAC Name | dicalcium;phosphonato phosphate |
Standard InChI | InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |
Standard InChI Key | HJROPEWVPUPTSE-UHFFFAOYSA-N |
SMILES | [O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] |
Canonical SMILES | OP(=O)(O)OP(=O)(O)O.[Ca] |
Colorform | Polymorphous crystals or powder White powde |
Melting Point | 1353 °C |
Introduction
Chemical Properties and Structure
Chemical Composition and Basic Characteristics
Calcium pyrophosphate refers to a series of inorganic compounds with the general formula Ca₂P₂O₇(H₂O)ₙ. It contains the pyrophosphate anion, although it is sometimes incorrectly referred to as a phosphate. The compound is a white solid that is characteristically insoluble in water but dissolves in acids like hydrochloric and nitric acid .
The inventory of calcium pyrophosphate compounds includes:
-
Anhydrous form (Ca₂P₂O₇)
-
Dihydrate (Ca₂P₂O₇·2H₂O)
-
Tetrahydrate (Ca₂P₂O₇·4H₂O)
These forms differ in their crystal structure, stability, and biological significance .
Physical Properties
The physical properties of calcium pyrophosphate make it suitable for various applications. These properties are summarized in the table below:
Property | Value | Notes |
---|---|---|
Molecular Weight | 254.1 g/mol | - |
Melting Point | 1230 °C | - |
Density | 3.09 g/mL at 25 °C | - |
Form | Powder | - |
Color | White | - |
Odor | Odorless | - |
Water Solubility | Insoluble | Soluble in hydrochloric and nitric acids |
Free Energy of Formation | -3132 kcal/mol | - |
Decomposition Temperature | 1353 °C | Forms metaphosphate and calcium oxide |
The compound decomposes at elevated temperatures (1353 °C) to form a metaphosphate according to the reaction:
Ca₂P₂O₇ + heat → Ca(PO₃)₂ + CaO
Structural Forms and Polymorphs
Calcium pyrophosphate exhibits polymorphism, existing in multiple crystalline structures depending on temperature and hydration state .
The tetrahydrate form was originally reported to be rhombohedral but is now believed to be monoclinic. Additionally, there is an unstable monoclinic form of the tetrahydrate .
The dihydrate is triclinic, with hydrogen bonding between the two water molecules and hydrogen bonds to the oxygen atoms on the pyrophosphate anion. A hexagonal dihydrate has also been reported in the literature .
The anhydrous form exists in three polymorphic states:
-
α-form (monoclinic): Stable at high temperatures
-
β-form (tetragonal): Stable at lower temperatures
-
γ-form: Metastable
The phase transformation temperature between α and β forms is approximately 1140°C. The high-temperature α-form has the following crystal parameters: monoclinic space group P2₁/n, a=12.66(1)Å, b=8.542(8)Å, c=5.315(5)Å, Z=4, with a density of 2.95 g/cm³ .
Research has shown that although α-Ca₂P₂O₇ can be maintained during cooling, it is metastable and retransforms into β-Ca₂P₂O₇ at about 950°C during reheating. This phase transformation behavior is important for applications requiring thermal processing of the material .
Synthesis and Preparation Methods
Traditional Synthesis Routes
Several well-established methods exist for synthesizing different hydration states of calcium pyrophosphate:
For the tetrahydrate form, the synthesis typically involves treating a solution of sodium pyrophosphate with calcium nitrate under carefully controlled pH and temperature conditions:
Na₄P₂O₇(aq) + 2Ca(NO₃)₂(aq) → Ca₂P₂O₇·4H₂O + 4NaNO₃
For the dihydrate form (sometimes referred to as CPPD), the reaction of pyrophosphoric acid with calcium chloride is commonly employed:
CaCl₂ + H₄P₂O₇(aq) → Ca₂P₂O₇·2H₂O + HCl
For the anhydrous forms, heating dicalcium phosphate at various temperatures produces different polymorphs:
The temperature determines which polymorph is formed:
Novel Approaches in Synthesis
Recent research has explored more sustainable synthesis routes for calcium phosphates, including calcium pyrophosphate. One notable approach involves using phytic acid as a natural phosphorus source, which addresses concerns about depleting finite phosphorus resources .
In this method, calcium phytate is first synthesized from phytic acid and calcium chloride, then mixed with additional calcium chloride to adjust the Ca/P ratio in the range of 1.0–1.67. Calcination at 1100°C yields various calcium phosphates, including β-calcium pyrophosphate, depending on the Ca/P ratio in the mixtures .
X-ray diffraction (XRD) analysis has revealed that α-calcium pyrophosphate forms as an intermediate during the calcination process, providing insights into the phase transformation mechanism .
Applications and Uses
Industrial and Consumer Applications
Calcium pyrophosphate finds application in several industrial and consumer products due to its unique properties:
Dental Products: The compound is commonly used as a mild abrasive agent in toothpastes because of its insolubility and nonreactivity toward fluoride. This makes it an effective cleaning agent that doesn't interfere with the anticaries action of fluoride in toothpaste formulations .
Food Industry: Calcium pyrophosphate is recognized as GRAS (Generally Recognized As Safe) by the FDA and is listed under FDA regulations 182.8223 and 582.5223, indicating its approval for certain food applications .
Research Applications
The compound is also used in various research contexts, particularly in studies involving:
-
Crystal growth mechanisms
-
Biomineralization processes
-
Pathogenic crystal formation
-
Material science applications requiring calcium phosphate-based materials
Medical Significance
Calcium Pyrophosphate Deposition Disease
Calcium pyrophosphate deposition (CPPD) disease is a significant medical condition caused by the deposition of calcium pyrophosphate dihydrate crystals in cartilage and other joint tissues. This condition represents a major area of research related to calcium pyrophosphate .
The medical literature uses various terms to describe this condition, with a systematic review identifying the most common labels as:
-
"Pseudogout" (46.6% of literature)
-
"Chondrocalcinosis" (26.4% of literature)
-
"Calcium pyrophosphate deposition disease" (23.1% of literature)
The abbreviation "CPPD" is commonly used (80.0% of literature) but with different meanings in different contexts .
Clinical Manifestations
CPPD disease is characterized by:
-
Acute attacks of joint pain and inflammation resembling gout (hence the term "pseudogout")
-
Chronic arthropathy similar to osteoarthritis
-
Asymptomatic crystal deposition visible on imaging
The condition is more common in elderly populations and can present with heterogeneous clinical manifestations. These presentations can be categorized as asymptomatic, acute, subacute, and chronic forms .
Diagnostic Approaches
Diagnosis of CPPD disease typically relies on:
-
Synovial Fluid Analysis: This is the gold standard, used in 30.7% of diagnostic cases, either alone or in combination with other modalities .
-
Imaging: Various imaging techniques are used to identify calcification suggestive of CPP crystal deposition, particularly in the knee and wrist joints .
-
Clinical Features: Specific patterns of joint involvement and symptoms help distinguish CPPD from other arthritides.
Efforts are currently underway to develop formal classification criteria for CPPD disease to facilitate clinical research. This process involves a data- and expert-driven approach to identify the most discriminative clinical, imaging, and laboratory features .
Research Developments and Future Directions
Recent research has focused on several aspects of calcium pyrophosphate:
-
Nomenclature and Classification: The Gout, Hyperuricaemia and Crystal-Associated Disease Network (G-CAN) has undertaken a project to standardize CPPD nomenclature, addressing the heterogeneity of terminology used in the medical literature .
-
Novel Synthesis Methods: Research into environmentally friendly synthesis routes using natural phosphorus sources represents an important direction for sustainable production of calcium pyrophosphate and related compounds .
-
Classification Criteria Development: Ongoing efforts to develop classification criteria for CPPD disease will facilitate future clinical research and potentially improve diagnosis and management .
-
Materials Science Applications: Studies of the phase transformation and sintering behaviors of calcium pyrophosphate with different phase compositions contribute to its potential applications in materials science .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume